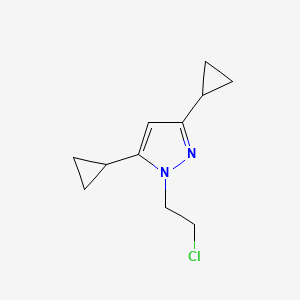

1-(2-クロロエチル)-3,5-ジシクロプロピル-1H-ピラゾール

説明

The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .科学的研究の応用

環境モニタリング

1-(2-クロロエチル)-3,5-ジシクロプロピル-1H-ピラゾール: は、より毒性の高い化合物のシミュラントとして環境モニタリングに使用される可能性があります。 たとえば、類似の構造は、ガスセンサーの開発において2-クロロエチルエチルスルフィド (2-CEES) をシミュレートするために使用されます 。これらのセンサーは、有害なガスの検出に不可欠であり、環境保護と公衆衛生を確保します。

化学兵器研究

この化合物は、危険な薬剤との構造的類似性から、化学兵器研究に役立ちます。 これは、ジクロロジエチルスルフィドなどの物質の安全でない代替品として機能し、検出と除染方法の研究中に安全な実験室での取り扱いを可能にします .

センシング材料の開発

この化合物のユニークな構造は、MEMS (マイクロ電気機械システム) ガスセンサー用のセンシング材料の作成に役立ちます。 これらのセンサーには、特定のガスに対して高い感度と選択性を提供できる材料が必要であり、ピラゾール誘導体は、この分野に貢献する可能性があります .

材料科学

材料科学において、この化合物は、複合材料に組み込まれたときの特性について調査できます。 類似の化合物は、ヒト赤血球への影響について研究されており、生体適合性材料の用途につながる可能性があります .

作用機序

Target of action

Compounds similar to “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” often target DNA in cells. They can bind to DNA and interfere with its function, which can lead to cell death .

Mode of action

These compounds typically work as alkylating agents. They can form covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which can result in cell death .

Biochemical pathways

Alkylating agents generally disrupt dna replication and transcription, affecting multiple biochemical pathways within the cell .

Pharmacokinetics

Similar compounds are often metabolized in the liver and excreted through the kidneys .

Result of action

The result of the action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would likely be cell death, given its potential to cause DNA damage. This could make it useful as a chemotherapy agent .

Action environment

The action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect its stability, efficacy, and the rate at which it is metabolized and excreted .

将来の方向性

生化学分析

Biochemical Properties

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase . The compound forms covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/AKT signaling pathway . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of DNA polymerase, preventing the enzyme from synthesizing new DNA strands . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are critical for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

1-(2-Chloroethyl)-3,5-dicyclopropyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and induces apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

特性

IUPAC Name |

1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMKCVGQIIOCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCCl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

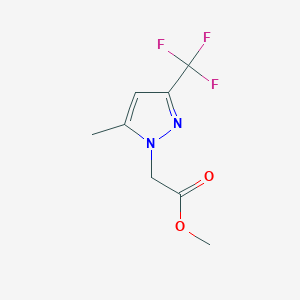

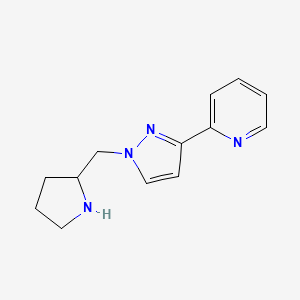

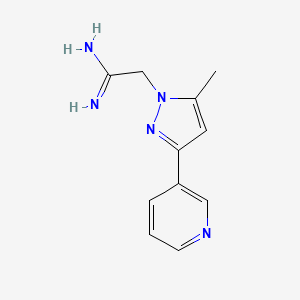

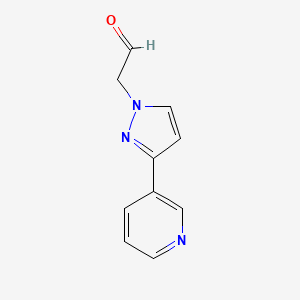

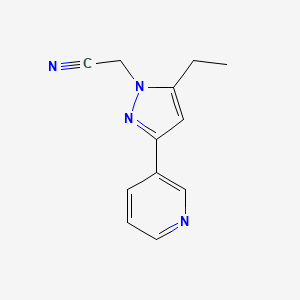

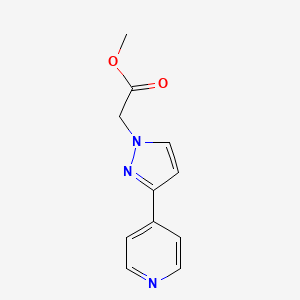

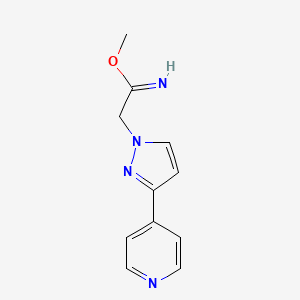

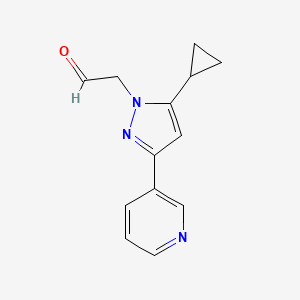

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。